N-(2,4-difluorophenyl)-2-(3-pyrimidin-2-ylpyrrolidin-1-yl)acetamide
Description
N-(2,4-difluorophenyl)-2-(3-pyrimidin-2-ylpyrrolidin-1-yl)acetamide is a synthetic organic compound characterized by the presence of a difluorophenyl group, a pyrimidinyl group, and a pyrrolidinyl group
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(3-pyrimidin-2-ylpyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O/c17-12-2-3-14(13(18)8-12)21-15(23)10-22-7-4-11(9-22)16-19-5-1-6-20-16/h1-3,5-6,8,11H,4,7,9-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGULGEFXLGKSHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NC=CC=N2)CC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(3-pyrimidin-2-ylpyrrolidin-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the pyrrolidine ring: This step involves the cyclization of an appropriate precursor to form the pyrrolidine ring.
Introduction of the pyrimidinyl group: This can be achieved through a nucleophilic substitution reaction where a pyrimidine derivative is introduced.
Attachment of the difluorophenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the difluorophenyl group to the intermediate compound.
Formation of the acetamide linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, reduce costs, and ensure scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-(3-pyrimidin-2-ylpyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl or pyrimidinyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-(3-pyrimidin-2-ylpyrrolidin-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used as a tool to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(3-pyrimidin-2-ylpyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-(3-pyridin-2-ylpyrrolidin-1-yl)acetamide: Similar structure with a pyridine ring instead of a pyrimidine ring.
N-(2,4-difluorophenyl)-2-(3-pyrimidin-2-ylpiperidin-1-yl)acetamide: Similar structure with a piperidine ring instead of a pyrrolidine ring.
N-(2,4-difluorophenyl)-2-(3-pyrimidin-2-ylmorpholin-1-yl)acetamide: Similar structure with a morpholine ring instead of a pyrrolidine ring.
Uniqueness
N-(2,4-difluorophenyl)-2-(3-pyrimidin-2-ylpyrrolidin-1-yl)acetamide is unique due to the specific combination of functional groups and the spatial arrangement of its atoms
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
